2-(cyclopentylamino)-N-(3-methoxypropyl)propanamide
Description
2-(cyclopentylamino)-N-(3-methoxypropyl)propanamide is an organic compound with a complex structure that includes a cyclopentylamino group and a methoxypropyl group attached to a propanamide backbone
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
2-(cyclopentylamino)-N-(3-methoxypropyl)propanamide |
InChI |
InChI=1S/C12H24N2O2/c1-10(14-11-6-3-4-7-11)12(15)13-8-5-9-16-2/h10-11,14H,3-9H2,1-2H3,(H,13,15) |
InChI Key |
JMUYJJYISVPCCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCCOC)NC1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylamino)-N-(3-methoxypropyl)propanamide typically involves multiple steps, starting with the preparation of the cyclopentylamino group and the methoxypropyl group. These groups are then attached to the propanamide backbone through a series of chemical reactions. Common reagents used in these reactions include amines, alcohols, and carboxylic acids, along with catalysts and solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylamino)-N-(3-methoxypropyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(cyclopentylamino)-N-(3-methoxypropyl)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(cyclopentylamino)-N-(3-methoxypropyl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism of action can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(cyclopentylamino)-N-(3-methoxypropyl)propanamide include other amides and amines with similar structural features. Examples include:
- N-(cyclopentylmethyl)propanamide
- 2-(cyclopentylamino)ethanol
- N-(3-methoxypropyl)acetamide
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both the cyclopentylamino and methoxypropyl groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
